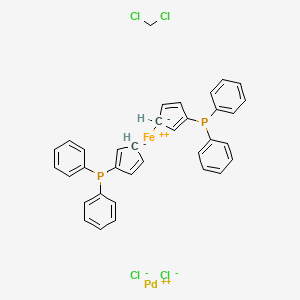
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a cyclopentadienyl ring, diphenylphosphane, and metal centers of iron and palladium. The presence of dichloromethane as a ligand further adds to its complexity and versatility.
作用機序
Target of Action
It’s known that palladium complexes, such as [1,1’-bis (diphenylphosphino)ferrocene]dichloropalladium (ii), are often used as catalysts in various chemical reactions .
Mode of Action
Palladium complexes are generally known to facilitate various types of coupling reactions . They can provide efficient pathways for the formation of C-C and C-N bonds, which are often challenging to construct .
Biochemical Pathways
It’s known that palladium complexes can play a crucial role in various organic synthesis reactions . They can catalyze the formation of biaryls, a common structure in many organic compounds .
Result of Action
The use of palladium complexes in organic synthesis can lead to the formation of various organic compounds with potential biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the catalytic activity of palladium complexes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride typically involves the reaction of cyclopentadienyl iron complexes with diphenylphosphane and palladium chloride. The reaction is carried out in the presence of dichloromethane as a solvent. The process requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions may result in the formation of new organometallic compounds with different ligands.
科学的研究の応用
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbonylation reactions.
Material Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry:
Biological Studies: The compound is used in studies related to enzyme mimetics and bioinorganic chemistry.
類似化合物との比較
Similar Compounds
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane: Similar structure but lacks the palladium center.
1,1’-Bis(diphenylphosphino)ferrocene: Contains iron and diphenylphosphane but lacks the cyclopentadienyl ring.
Dichloropalladium(II) complexes: Contains palladium but lacks the cyclopentadienyl and diphenylphosphane ligands.
Uniqueness
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane;dichloromethane;iron(2+);palladium(2+);dichloride is unique due to its combination of cyclopentadienyl, diphenylphosphane, iron, and palladium centers. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research.
特性
CAS番号 |
95464-05-4 |
|---|---|
分子式 |
C35H30Cl4FeP2Pd |
分子量 |
816.6 g/mol |
IUPAC名 |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q2*-1;;;;2*+2/p-2 |
InChIキー |
SNRCKKQHDUIRIY-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.[Cl-].[Cl-].[Fe+2].[Pd+2] |
正規SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Pd]Cl.[Fe+2] |
同義語 |
Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride dichloromethane adduct; [1,1’-Bis(diphenylphosphino)ferrocene]palladium dichloride methylene chloride adduc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















